butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic system with a pyrrole ring condensed to a pyrimidine-dione scaffold. Key structural features include:
- 1,3-Dimethyl groups at the pyrrole N1 and pyrimidine N3 positions.
- 7-Propyl substitution on the tetrahydro-pyrrolo-pyrimidine core.
- A butyl 4-carboxamido benzoate side chain, which introduces ester and amide functionalities.
Properties
IUPAC Name |
butyl 4-[(1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-5-7-13-32-22(30)15-8-10-16(11-9-15)24-19(28)18-14-17-20(27(18)12-6-2)25(3)23(31)26(4)21(17)29/h8-11,14H,5-7,12-13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRDQLXIWAEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate is a complex organic compound that has gained attention for its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical structure can be broken down as follows:
- Molecular Formula : C19H21N5O4
- Molecular Weight : 383.4 g/mol
- CAS Number : 1021023-46-0
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that it may function as an inhibitor of key enzymes involved in nucleotide biosynthesis, particularly targeting:
- Glycinamide Ribonucleotide Formyltransferase (GARFTase)
- AICAR Transformylase (AICARFTase)
These enzymes play crucial roles in the purine biosynthetic pathway, and their inhibition can lead to reduced proliferation of tumor cells.
Antitumor Activity
Several studies have reported the antitumor effects of pyrrolo[2,3-d]pyrimidine derivatives. For instance:
- Inhibition of Tumor Cell Proliferation : Compounds structurally related to this compound have shown significant inhibition of human tumor cell lines such as KB cells. The order of potency among related compounds was noted as follows: 9 = 10 > 8 > 7 > 6 = 11 .
Selectivity and Transport Mechanisms
The selectivity of these compounds for specific transporters has been documented:
- Folate Receptor Alpha (FRα) and Proton-Coupled Folate Transporter (PCFT) are critical for the uptake of these compounds into tumor cells. The ability to selectively target these transporters enhances the therapeutic index while minimizing systemic toxicity.
Study on Pyrrolo[2,3-d]pyrimidines
A study published in Molecular Cancer Therapeutics demonstrated that specific pyrrolo[2,3-d]pyrimidine derivatives exhibited potent antiproliferative effects against various cancer cell lines. The findings indicated that structural modifications significantly impacted both the potency and selectivity of these compounds .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound 9 | 0.5 | GARFTase |
| Compound 10 | 0.7 | AICARFTase |
| Compound 8 | 1.0 | GARFTase |
In Vivo Studies
Further investigations into the in vivo efficacy of these compounds are necessary to validate their potential as therapeutic agents. Preliminary results suggest promising antitumor activity in animal models; however, detailed pharmacokinetic studies are required to assess bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Scaffold Comparisons
Pyrrolo[2,3-d]Pyrimidine vs. Imidazo[1,2-a]Pyridine Derivatives
- Target Compound : The pyrrolo[2,3-d]pyrimidine core enables planar aromaticity, facilitating π-π stacking interactions.
- Analogues: Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2d) ():
- Contains an imidazo[1,2-a]pyridine core with a nitrophenyl group and dicarboxylate ester.
- Melting Point: 215–217°C; Yield: 55% . Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l) ():
- Phenethyl substitution replaces benzyl in 2d.
- Melting Point : 243–245°C; Yield : 51% .
Key Difference : The imidazo[1,2-a]pyridine analogues lack the pyrimidine-dione moiety, reducing hydrogen-bonding capacity compared to the target compound.
Pyrrolo[3,4-d]Pyrimidine-Diones ()
- 4-(2-Methoxyphenyl)-1,3-Dimethyl-6-(4-Methylbenzyl)-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidine-2,5-Dione :
Substituent Effects on Physicochemical Properties
Ester vs. Carboxylic Acid Groups
- Target Compound : The butyl benzoate ester improves membrane permeability over carboxylic acids (e.g., 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid in ) .
- Diethyl Dicarboxylates (2d, 1l) : Polar ester groups balance solubility and permeability, but their bulkier structure may reduce bioavailability compared to the target compound’s compact benzoate side chain .
Alkyl vs. Aromatic Side Chains
Data Tables
Table 1: Structural and Physical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
